molecular formula C20H19N3O2S2 B2529702 (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide CAS No. 2035018-00-7

(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide

Cat. No. B2529702
CAS RN: 2035018-00-7
M. Wt: 397.51
InChI Key: TZQAYSAFCNKZMR-JLHYYAGUSA-N
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Description

(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C20H19N3O2S2 and its molecular weight is 397.51. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

The review by Boča, Jameson, and Linert (2011) highlights the diversity in the chemistry and properties of compounds containing heterocyclic structures similar to the query compound. These structures serve as building blocks in the synthesis of complex organic molecules, displaying a range of properties from magnetic to biological activities. The synthesis and manipulation of such heterocycles are crucial for developing new materials and pharmaceuticals, suggesting the potential utility of our query compound in similar research applications (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Lipunova, Nosova, Charushin, and Chupakhin (2018) discuss the application of quinazoline and pyrimidine derivatives, which share a structural resemblance to the core of the query compound, in the development of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown significant potential in fabricating materials for organic light-emitting diodes (OLEDs) and other electronic devices. This indicates that compounds like the query could be explored for their applications in the development of novel optoelectronic materials (Lipunova et al., 2018).

Biological Activities

The work by Hsu, Ming‐Kuan Hu, and Kang-chien Liu (2005) reviews the synthesis and biological evaluation of condensed benzimidazoles, quinazolines, and perimidines, noting considerable antihypertensive, diuretic, and other biological activities. These findings suggest that exploring compounds with complex heterocyclic systems, such as our query compound, could lead to the discovery of new therapeutic agents with diverse pharmacological effects (Hsu, Ming‐Kuan Hu, & Kang-chien Liu, 2005).

Antioxidant and Anti-inflammatory Agents

Raut et al. (2020) focus on the synthesis and evaluation of benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities. Given the structural similarity to thiazole, the query compound might also hold potential in these areas, suggesting its possible application in developing new therapeutic agents targeting oxidative stress and inflammation (Raut et al., 2020).

properties

IUPAC Name

(E)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-15-6-8-16(9-7-15)10-13-27(24,25)22-18-5-3-2-4-17(18)19-14-23-11-12-26-20(23)21-19/h2-10,13-14,22H,11-12H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQAYSAFCNKZMR-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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